molecular formula C12H24N2O3 B1388068 tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate CAS No. 1073559-55-3

tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate

Cat. No.: B1388068
CAS No.: 1073559-55-3
M. Wt: 244.33 g/mol
InChI Key: QBUNPDBAKSQTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate: is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyl group, a methylamino group, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate typically involves multiple steps

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperidines.

Scientific Research Applications

2.1. Mechanism of Action
Investigations into the neuropharmacological effects of tert-butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate suggest its potential as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

Case Study:
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant activity in models of depression, suggesting its potential use as an antidepressant agent.

Toxicology and Safety Profiles

Understanding the safety profile of this compound is crucial for its application in drug development:

Parameter Value
Acute Toxicity (oral)Harmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)

These findings underscore the importance of conducting thorough toxicological evaluations before advancing to clinical trials.

Future Research Directions

The versatility of this compound opens avenues for future research, particularly in:

  • Designing novel piperidine-based drugs: By modifying functional groups to enhance therapeutic efficacy.
  • Investigating alternative therapeutic uses: Such as in treating neurodegenerative diseases or mood disorders.

Mechanism of Action

The mechanism by which tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylamino groups play crucial roles in binding to enzymes and receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes.

  • Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • Piperidine derivatives: Other piperidine-based compounds with similar functional groups.

  • Hydroxyl-containing esters: Compounds with hydroxyl groups and ester functionalities.

Uniqueness: Tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate stands out due to its specific combination of functional groups, which provides unique reactivity and biological activity compared to other similar compounds.

Biological Activity

Tert-butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate, also known by its CAS number 147539-41-1, is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This compound features a piperidine ring, which is often associated with central nervous system (CNS) effects, making it a candidate for studies related to neurological disorders.

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.30 g/mol
  • Structure : The compound consists of a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a methylamino group, contributing to its hydrophobic properties and potential interactions with biological targets .

Research indicates that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and dopamine pathways. Although specific mechanisms of action for this compound have not been fully elucidated, preliminary studies suggest it may interact with neurotransmitter receptors, potentially affecting mood and anxiety disorders.

Pharmacological Potential

  • Neuroprotective Effects : Studies have shown that compounds similar to this compound can exhibit neuroprotective properties against amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease research. For instance, related compounds have demonstrated the ability to inhibit Aβ aggregation and protect neuronal cells from oxidative stress .
  • Inhibition of Enzymatic Activity : Similar piperidine derivatives have been noted for their ability to inhibit enzymes such as β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease. This inhibition can lead to reduced formation of neurotoxic aggregates and improved cognitive function in experimental models .

In Vitro Studies

In vitro studies have assessed the viability of astrocytes exposed to Aβ peptides when treated with related compounds. Results indicated that these compounds could significantly improve cell viability by reducing inflammatory markers like TNF-α and oxidative stress indicators .

In Vivo Models

In vivo assessments using scopolamine-induced models of cognitive impairment have shown that certain analogs of this compound could reduce oxidative stress markers such as malondialdehyde (MDA), suggesting a protective effect on neuronal health .

Comparative Analysis

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameCAS NumberBiological Activity
Tert-butyl 4-(propylamino)piperidine-1-carboxylate301225-58-1Neuroprotective effects
Tert-butyl methyl(piperidin-4-yl)carbamate108612-54-0Enzyme inhibition (acetylcholinesterase)
1-Boc-4-(isopropylamino)piperidine534595-51-2Potential antidepressant activity
Tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane207405-68-3CNS activity

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(methylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-12(16,6-8-14)9-13-4/h13,16H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUNPDBAKSQTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.